2-(2-Chlorophenyl)-5-fluorobenzoic acid
Description
2-(2-Chlorophenyl)-5-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by a fluorine atom at the 5-position of the benzoic acid core and a 2-chlorophenyl substituent at the 2-position. This compound belongs to a class of aromatic carboxylic acids with applications in medicinal chemistry, agrochemicals, and materials science. Its structure combines electron-withdrawing groups (chlorine and fluorine), which influence its acidity, solubility, and reactivity.
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-10(12)9-6-5-8(15)7-11(9)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXYZOOBNCUCDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681387 | |
| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179035-74-5 | |
| Record name | 2'-Chloro-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-fluorobenzoic acid typically involves the following steps:
Fluorination: The fluorine atom is introduced into the benzoic acid ring through nucleophilic aromatic substitution, often using reagents such as potassium fluoride or cesium fluoride.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chlorophenyl)-5-fluorobenzoic acid may involve large-scale halogenation and fluorination processes, followed by efficient coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as sodium hydroxide for nucleophilic substitution and various electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce hydrogenated aromatic compounds.
Scientific Research Applications
2-(2-Chlorophenyl)-5-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and fluorobenzoic acid groups allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(2-Chlorophenyl)-5-fluorobenzoic acid can be contextualized by comparing it to related benzoic acid derivatives. Key differences arise from substituent positions, electronic effects, and steric hindrance.
Table 1: Structural and Physicochemical Comparison
Note: CAS numbers are inferred from structural analogs in Combi-Blocks catalog .
Key Research Findings
Substituent Position Effects :
- The 2-chlorophenyl group at the 2-position in 2-(2-Chlorophenyl)-5-fluorobenzoic acid introduces steric hindrance, reducing rotational freedom compared to 3- or 4-substituted analogs. This impacts crystal packing and solubility .
- Fluorine at the 5-position enhances acidity (pKa ~2.5–3.0) by stabilizing the deprotonated carboxylate via inductive effects, similar to 5-fluoro-2-methoxybenzoic acid .
Synthetic Accessibility :
- Halogenated benzoic acids are typically synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling. For example, Zhang et al. (2020) demonstrated efficient synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid using regioselective halogenation, a method applicable to the target compound .
Biological Activity: Analogs like 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid (CF1) exhibit kinase inhibitory activity, suggesting that 2-(2-Chlorophenyl)-5-fluorobenzoic acid could be optimized for similar pharmacological roles .
Thermal Stability :
- Chlorine and fluorine substituents increase thermal stability. Differential scanning calorimetry (DSC) of related compounds shows melting points >200°C, comparable to 2-fluoro-5-iodobenzoic acid .
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